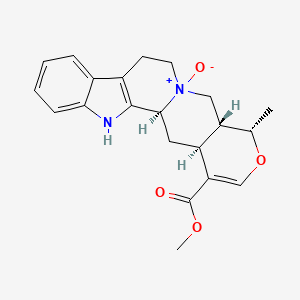

4,R-ajmalicine N-oxide

Descripción

Significance of Monoterpenoid Indole (B1671886) Alkaloids (MIAs) in Phytochemistry and Chemical Biology

Monoterpenoid indole alkaloids (MIAs) are a vast and prominent family of natural products, with over 4,000 members identified to date. rsc.org These compounds are characterized by a biosynthetic origin that combines a tryptamine (B22526) unit, derived from the amino acid tryptophan, with a C9 or C10 monoterpenoid unit derived from secologanin (B1681713). rsc.orgmdpi.com This fusion gives rise to an impressive array of complex, polycyclic scaffolds that have captivated chemists for decades. rsc.org

The structural diversity of MIAs is matched by their wide range of biological activities. rsc.orgresearchgate.net They are found in numerous plant families, with the Apocynaceae family being a particularly prolific source. mdpi.com Plants from this family, such as Catharanthus roseus and various Rauwolfia species, produce MIAs that have been developed into crucial pharmaceuticals. researchgate.netebi.ac.uk The pharmacological applications of these compounds are extensive, including use as anti-cancer agents (e.g., vinblastine, vincristine), antihypertensives (e.g., reserpine, ajmalicine), and anti-arrhythmic agents (e.g., ajmaline). researchgate.netresearchgate.net The intricate structures and potent bioactivities of MIAs make them a subject of intense research in phytochemistry, chemical biology, and synthetic chemistry. rsc.orgacs.org

Overview of Ajmalicine (B1678821) and its Stereoisomers

Ajmalicine, also known by the synonyms raubasine (B4998273) and δ-yohimbine, is a monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₄N₂O₃. ebi.ac.uk It is naturally found in plants such as Rauwolfia serpentina and Catharanthus roseus and is clinically used for its antihypertensive properties, primarily through its action as a selective α₁-adrenergic receptor antagonist. ebi.ac.uknih.govnih.gov

Ajmalicine belongs to the heteroyohimbine class of alkaloids, which are noted for their complex stereochemistry. acs.org The core structure of these compounds contains multiple stereocenters, leading to a large number of possible stereoisomers. acs.org For the heteroyohimbines, there are theoretically 16 possible stereoisomers, though only eight have been reported from natural or synthetic sources. acs.org

Stereochemistry plays a critical role in determining the pharmacological profile of these alkaloids. nih.gov Ajmalicine and its stereoisomers, such as tetrahydroalstonine (B1682762) and akuammigine, exhibit distinct biological activities despite having the same chemical formula. ebi.ac.uknih.gov For instance, while ajmalicine acts as an α₁ anti-adrenergic agent, its stereoisomer tetrahydroalstonine functions as an α₂ anti-adrenergic agent. nih.gov This differentiation underscores the importance of stereochemical configuration in molecular interactions with biological targets.

Table 1: Comparison of Ajmalicine and its Stereoisomers

| Compound | Other Names | Key Pharmacological Role | Reference |

|---|---|---|---|

| Ajmalicine | Raubasine, δ-Yohimbine | α₁-Adrenoceptor Antagonist | ebi.ac.uknih.gov |

| Tetrahydroalstonine | - | α₂-Adrenoceptor Antagonist | nih.gov |

| Akuammigine | - | Studied for effects on α-adrenoceptors | ebi.ac.uk |

Structural Elucidation and Stereochemical Designation of 4,R-Ajmalicine N-oxide

This compound is a derivative of ajmalicine. As its name implies, it is an N-oxide, meaning an oxygen atom is coordinated to the tertiary nitrogen atom at position 4 (N-4) of the ajmalicine scaffold. The "(4R)" designation specifies the absolute stereochemistry at this newly formed stereocenter, where the nitrogen atom becomes chiral upon oxidation.

The definitive identification and structural elucidation of complex alkaloids like this compound rely on a suite of modern spectroscopic and spectrometric techniques. acs.org

Mass Spectrometry: High-Resolution Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula. For this compound, the formula is C₂₁H₂₄N₂O₄, reflecting the addition of one oxygen atom to the ajmalicine base. pharmaffiliates.com

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HMBC, NOESY) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for mapping the connectivity of the carbon-hydrogen framework and establishing the relative stereochemistry of the molecule. acs.orgmdpi.com The chemical shifts of protons and carbons near the N-oxide group are significantly different from those in the parent ajmalicine molecule, providing key evidence for the site of oxidation.

Chiroptical Methods: The absolute configuration, particularly at the chiral nitrogen center, is typically established using chiroptical methods like Electronic Circular Dichroism (ECD). acs.org The experimental ECD spectrum of the compound is compared with spectra calculated computationally for the possible stereoisomers (4R and 4S). A match between the experimental and a calculated spectrum confirms the absolute configuration. acs.orgmdpi.com In many cases, the absolute configuration of an N-oxide can also be confirmed by chemical means, such as the reduction of the N-oxide back to its parent alkaloid, whose stereochemistry is already known. acs.org

The compound this compound is cataloged with the CAS Number 41590-29-8. pharmaffiliates.comchemicalbook.comchemsrc.com Its characterization as a distinct chemical entity is vital for research into the metabolism and chemical diversity of ajmalicine and related indole alkaloids.

Table 2: Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | pharmaffiliates.com |

| CAS Number | 41590-29-8 | pharmaffiliates.comchemicalbook.com |

| Molecular Formula | C₂₁H₂₄N₂O₄ | pharmaffiliates.com |

| Molecular Weight | 368.43 g/mol | pharmaffiliates.com |

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,15R,16S,20S)-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-12-16-10-23(25)8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-27-12)21(24)26-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16+,19-,23?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEPWCBNZAPJQDK-PBYQAJJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C[N+]3(CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2C[N+]3(CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=CC=CC=C45)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Natural Occurrence and Chemotaxonomic Distribution

Plant Families and Genera as Sources

The Apocynaceae, or dogbane family, is a significant source of a wide array of bioactive alkaloids, including ajmalicine (B1678821) and its derivatives. researchgate.net Catharanthus roseus (L.) G. Don, the Madagascar periwinkle, is a prominent member of this family and is extensively studied for its production of terpenoid indole (B1671886) alkaloids (TIAs). screenlib.comnumberanalytics.com Ajmalicine is a key alkaloid found in the roots of C. roseus. researchgate.netnih.gov While the direct isolation of 4,R-ajmalicine N-oxide from C. roseus is not extensively documented in readily available literature, the presence of various N-oxides of other alkaloids in this and related species suggests its potential occurrence. universiteitleiden.nl The genus Rauvolfia, another important member of the Apocynaceae family, is also known for producing ajmalicine. numberanalytics.comrsc.org

The Rubiaceae family is another significant source of indole alkaloids. rsc.orgnih.gov Notably, species of the genus Uncaria have been found to contain various N-oxide alkaloids. researchgate.net Research has described the isolation of related compounds such as 4,R-akuammigine N-oxide and 4,R-tetrahydroalstonine N-oxide from Uncaria species, and the synthesis of this compound has been achieved through peracid oxidation of ajmalicine. researchgate.net This indicates that the structural framework for such N-oxides exists within this genus. Uncaria tomentosa and Uncaria guianensis are known to produce ajmalicine, further suggesting the possibility of its N-oxide derivatives being present. numberanalytics.comnih.gov

Mitragyna speciosa (Kratom), a member of the Rubiaceae family, has been analyzed for its complex alkaloid profile. researchgate.netnih.gov While more commonly known for other alkaloids, some analytical methods for M. speciosa have included ajmalicine in their quantification panels. nih.govresearchgate.net The presence of various N-oxide alkaloids, such as speciociliatine (B128378) N(4)-oxide and mitragynine (B136389) N-oxide, has also been reported in M. speciosa, highlighting the plant's capacity to produce such oxidized forms. acs.orgresearchgate.netnih.gov

Rubiaceae (e.g., Uncaria species)

Factors Influencing Alkaloid Accumulation in Natural Sources

The concentration and composition of alkaloids like ajmalicine and its potential N-oxide derivatives in plants are not static. They are influenced by a variety of internal and external factors. nih.govmdpi.com

Environmental conditions play a crucial role in the biosynthesis and accumulation of secondary metabolites. researchgate.netmdpi.com For instance, in Catharanthus roseus, both nitrogen fertilization and inoculation with arbuscular mycorrhizal fungi (AMF) have been shown to significantly impact the production of ajmalicine. rbcsjournal.org

A greenhouse study on C. roseus demonstrated that a combination of mixed mycorrhizal inoculum (Rhizophagus intraradices + Gigaspora margarita) or Claroideoglomus etunicatum with specific levels of nitrogen fertilization (around 60-70 mg kg⁻¹) led to substantial increases in total ajmalicine yield, with enhancements of up to 655% compared to non-inoculated controls. This suggests a synergistic effect where the improved nutrient uptake facilitated by mycorrhizae, particularly phosphorus, combined with adequate nitrogen supply, boosts alkaloid production. Nitrogen, being a fundamental component of alkaloids, directly influences their synthesis. cabidigitallibrary.orgtandfonline.com Studies have shown that increased nitrogen supply can enhance the accumulation of alkaloids in C. roseus. psu.edukisti.re.krindexcopernicus.comiau.ir

Other abiotic stresses such as soil salinity can also influence alkaloid content. Research has indicated that treating C. roseus with sodium chloride can lead to an increased accumulation of ajmalicine in the roots, potentially as a part of the plant's stress response mechanism. psu.edu Heavy metal stress has also been observed to alter alkaloid profiles, with some metals enhancing the accumulation of root alkaloids in C. roseus. semanticscholar.org

Table 1: Effect of Mycorrhizal Inoculation and Nitrogen Fertilization on Ajmalicine Yield in Catharanthus roseus

| Microbiological Treatment | Nitrogen Dosage (mg kg⁻¹) | Ajmalicine Yield Increase (%) (Compared to non-inoculated) |

|---|---|---|

| Mixed Inoculum (R. intraradices + G. margarita) | 69.63 | 655 |

| Claroideoglomus etunicatum | 63.57 | 624 |

Data sourced from a greenhouse experiment on C. roseus.

Alkaloid accumulation is highly regulated in terms of plant development and tissue specificity. researchgate.netnih.gov In Catharanthus roseus, there is a distinct distribution of different terpenoid indole alkaloids throughout the plant. Ajmalicine, along with serpentine, is primarily found in the roots. researchgate.netnih.govnihonika.co.jp In contrast, other alkaloids like vindoline (B23647) are synthesized in the green, aerial parts of the plant. researchgate.net

The concentration of alkaloids can vary significantly with the developmental stage of the plant. researchgate.netpsu.edu Studies have shown that the expression of genes involved in the TIA biosynthetic pathway and the subsequent accumulation of alkaloids are dependent on the age and specific tissue of the plant. researchgate.netresearchgate.net For example, imaging mass spectrometry has revealed that in the stem tissue of C. roseus, ajmalicine accumulates specifically in idioblast and laticifer cells. nihonika.co.jp This precise localization suggests a complex transport and storage mechanism for these compounds within the plant, which can be influenced as the plant matures. nihonika.co.jpoup.com

Iii. Biosynthesis of 4,r Ajmalicine N Oxide

Precursor Pathways and Enzymatic Steps

The journey to ajmalicine (B1678821) begins with the independent synthesis of its two precursor molecules, secologanin (B1681713) and tryptamine (B22526). numberanalytics.compnas.org

Monoterpenoid Moiety Biosynthesis (e.g., MEP pathway, Geranyl pyrophosphate to Secologanin)

The monoterpenoid component, secologanin, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. wikipedia.orghep.com.cn This pathway begins with pyruvate (B1213749) and D-glyceraldehyde-3-phosphate to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). wikipedia.org The key steps are as follows:

Geranyl Pyrophosphate (GPP) Formation: Geranyl diphosphate synthase catalyzes the head-to-tail condensation of one molecule of IPP and one molecule of DMAPP to form GPP, the universal precursor for monoterpenoids. hep.com.cnwikipedia.org

Conversion to Secologanin: GPP undergoes a complex, multi-step enzymatic conversion known as the iridoid pathway to become secologanin. nih.govhep.com.cn This intricate sequence involves hydroxylation, oxidation, glycosylation, and methylation steps. hep.com.cn Key intermediates in this pathway include geraniol (B1671447), 7-deoxyloganic acid, and loganic acid. hep.com.cnmdpi.com The final step is the oxidative cleavage of the cyclopentane (B165970) ring of loganin (B1675030), a reaction catalyzed by the cytochrome P450 enzyme secologanin synthase (SLS), to yield secologanin. hep.com.cnwikipedia.orgresearchgate.net

Indole (B1671886) Moiety Biosynthesis (e.g., Tryptophan decarboxylation to Tryptamine)

The indole moiety is supplied by the amino acid tryptophan, which is itself a product of the shikimate pathway. wikipedia.orgplos.org Tryptophan is converted to tryptamine in a single, crucial step. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC), a pyridoxal-5'-phosphate-dependent enzyme. numberanalytics.compnas.orgfrontiersin.org TDC removes the carboxyl group from tryptophan, yielding tryptamine. pnas.orgplos.org This step is a critical regulatory point, channeling carbon and nitrogen from primary metabolism into the vast array of indole alkaloids. nih.govfrontiersin.org

Condensation and Subsequent Transformations (e.g., Strictosidine (B192452) formation from Tryptamine and Secologanin)

The convergence of the two precursor pathways marks the beginning of true monoterpenoid indole alkaloid synthesis. researchgate.net

Strictosidine Formation: The central and first committed step is the condensation of tryptamine and secologanin. wikipedia.orgwikipedia.org This biological Pictet-Spengler reaction is catalyzed by the enzyme Strictosidine Synthase (STR), which stereospecifically produces 3-α(S)-strictosidine. wikipedia.orgacs.org Strictosidine is the universal precursor for virtually all monoterpenoid indole alkaloids. wikipedia.orgwikipedia.org

From Strictosidine to Ajmalicine: Following its formation, strictosidine undergoes a series of enzymatic modifications. First, the enzyme Strictosidine β-Glucosidase (SGD) removes the glucose molecule from strictosidine, a process called deglycosylation. numberanalytics.commdpi.comresearchgate.net This creates a highly reactive and unstable aglycone intermediate. oup.comnih.govresearchgate.net This intermediate then proceeds through a cascade of reactions involving cyclization and reduction to form the Corynanthe-type alkaloid structure of ajmalicine. wikipedia.org The final reductive steps in this transformation are dependent on the presence of a reduced pyridine (B92270) nucleotide, such as NADPH. core.ac.uk

The final conversion to 4,R-ajmalicine N-oxide involves the N-oxidation of the ajmalicine molecule. This is a common metabolic step for many alkaloids, often catalyzed by oxidative enzymes like cytochrome P450s or flavin-containing monooxygenases, which play critical roles in modifying the structure and activity of these compounds. nih.gov

| Table 1: Key Precursors in Ajmalicine Biosynthesis | |

| Precursor | Originating Pathway |

| Geranyl Pyrophosphate (GPP) | MEP Pathway |

| Secologanin | Iridoid Pathway (from GPP) |

| Tryptophan | Shikimate Pathway |

| Tryptamine | Tryptophan Decarboxylation |

| Strictosidine | Condensation of Tryptamine and Secologanin |

Role of Key Enzymes in the Biosynthetic Cascade

The precise and coordinated action of several enzymes is essential for the synthesis of ajmalicine. Among these, Strictosidine Synthase and Strictosidine Glucosidase are pivotal, acting as gatekeepers for the entire class of monoterpenoid indole alkaloids.

Strictosidine Synthase (STR)

Strictosidine Synthase (EC 4.3.3.2) is the fundamental enzyme that initiates the monoterpenoid indole alkaloid pathway. wikipedia.orgnih.gov It catalyzes the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form exclusively 3-α(S)-strictosidine. acs.orgnih.govresearchgate.net This reaction is irreversible and serves as the committed step, channeling the precursors into the biosynthesis of thousands of distinct alkaloids. wikipedia.orgwikipedia.org

Mechanism and Structure: STR acts as a molecular scaffold, binding both substrates in a highly organized fashion within its active site. wikipedia.orgcjnmcpu.com The structure of STR from Rauvolfia serpentina reveals a six-bladed β-propeller fold, which creates a deep binding pocket. nih.govresearchgate.net Within this pocket, a crucial glutamic acid residue (Glu309) facilitates the reaction by acting as the primary catalytic residue. nih.gov

Significance: The enzyme's high degree of stereoselectivity is critical, as it ensures that only the correct isomer (strictosidine) is formed, preventing the formation of its epimer, vincoside. acs.orgacs.org Due to its central role, STR is a major target for metabolic engineering efforts aimed at increasing the production of valuable alkaloids. mdpi.com Studies have shown that STR is the potential regulatory gene controlling the flux of ajmalicine biosynthesis. mdpi.com

Strictosidine Glucosidase (SGD)

Strictosidine Glucosidase (SGD) (EC 3.2.1.105) performs the second key step in the pathway, acting immediately downstream of STR. nih.govnih.gov Its function is to activate the stable strictosidine molecule by cleaving off its glucose moiety. oup.comresearchgate.net

Mechanism and Function: SGD catalyzes the hydrolysis of the glycosidic bond in strictosidine, releasing glucose and a highly reactive aglycone. nih.govnih.gov This deglycosylation is an essential activation step, as the resulting unstable intermediate is the substrate for the subsequent enzymes that create the vast structural diversity of the different alkaloid families, including the ajmalicine branch. nih.gov

Localization and Regulation: In Catharanthus roseus, SGD is localized to the endoplasmic reticulum, which has significant implications for the intracellular trafficking of intermediates in the alkaloid pathway. nih.gov The expression of the gene encoding SGD is often coordinately regulated with other genes in the pathway, such as TDC and STR, indicating a tightly controlled biosynthetic network. nih.gov Recent research has also identified a pseudo-enzyme variant of SGD, created by alternative splicing, that can interact with and inhibit the active enzyme, suggesting a complex layer of post-transcriptional regulation. oup.com

Cytochrome P450 Monooxygenases (CYPs) and Other Oxidoreductases Involved in Alkaloid Scaffolding

The formation of the intricate polycyclic structure of ajmalicine is dependent on a series of oxidative reactions catalyzed by Cytochrome P450 monooxygenases (CYPs) and other oxidoreductases. These enzymes are critical for creating and modifying the alkaloid scaffold. plos.orgfrontiersin.org CYPs are a superfamily of heme-containing enzymes that play a pivotal role in the diversification of plant alkaloids by catalyzing reactions such as hydroxylation, epoxidation, and ring rearrangements. plos.orguniversiteitleiden.nlnih.gov

The biosynthesis of ajmalicine's direct precursors, tryptamine and secologanin, involves several key oxidoreductases. The terpenoid portion begins with the hydroxylation of geraniol to 10-hydroxygeraniol, a reaction catalyzed by geraniol 10-hydroxylase (G10H), a CYP enzyme also known as CYP76B6. pnas.org This is followed by the oxidation of 10-hydroxygeraniol by 10-hydroxygeraniol oxidoreductase (10HGO). pnas.org A crucial ring-opening step to generate secologanin from loganin is catalyzed by secologanin synthase (SLS), another member of the CYP family (specifically, CYP72A1). pnas.orgnih.govresearchgate.netnumberanalytics.com

Following the condensation of tryptamine and secologanin to form the central MIA intermediate, strictosidine, further enzymatic steps lead to the ajmalicine scaffold. researchgate.net While many enzymes in the downstream pathway are reductases and synthases, CYPs are instrumental in creating the diversity of MIA skeletons from which ajmalicine is derived. plos.org For instance, homologous CYPs like geissoschizine oxidase (GO) catalyze oxidative cyclizations of the intermediate geissoschizine to form various alkaloid backbones, such as the sarpagan and akuammiline (B1256633) skeletons. plos.orgnih.gov This highlights the central role of CYPs in generating the structural complexity of MIAs. frontiersin.orgnih.gov

| Enzyme | Abbreviation | Enzyme Class | Function in Ajmalicine Precursor Biosynthesis |

| Geraniol 10-hydroxylase | G10H (CYP76B6) | Cytochrome P450 | Hydroxylation of geraniol to 10-hydroxygeraniol. pnas.org |

| 10-hydroxygeraniol oxidoreductase | 10HGO | Oxidoreductase | Oxidation of 10-hydroxygeraniol. pnas.orgresearchgate.net |

| Secologanin Synthase | SLS (CYP72A1) | Cytochrome P450 | Oxidative cleavage of loganin to form secologanin. pnas.orgnih.govresearchgate.netnumberanalytics.com |

| Geissoschizine Oxidase | GO | Cytochrome P450 | Oxidative rearrangement of geissoschizine to form other alkaloid scaffolds. plos.orgnih.govhyphadiscovery.com |

Regulation and Metabolic Engineering Strategies for Enhanced Alkaloid Production

The low in-planta yield of many valuable MIAs, including ajmalicine, has driven extensive research into understanding and manipulating their biosynthetic pathways. annualreviews.org Strategies focus on both homologous systems, such as plant cell cultures, and heterologous hosts like yeast.

The biosynthesis of MIAs in plant cell cultures, particularly from Catharanthus roseus, is tightly regulated at the transcriptional level by a complex network of signaling molecules and transcription factors (TFs). researchgate.netfrontiersin.orgsrce.hr

Hormonal Regulation: Plant hormones are key regulators. Jasmonates, such as methyl jasmonate (MeJA), are potent elicitors that induce the expression of many TIA pathway genes, including those for tryptophan decarboxylase (TDC) and strictosidine synthase (STR). frontiersin.orgwikipedia.org Conversely, auxins like 2,4-D often repress MIA biosynthesis. frontiersin.orgclockss.org Gibberellic acid has also been shown to antagonize the cytokinin-induced stimulation of ajmalicine biosynthesis. plos.org

Transcriptional Control: Several families of transcription factors orchestrate the response to these hormonal signals. researchgate.netnih.gov The AP2/ERF family TFs, ORCA2 and ORCA3, bind to a jasmonate-responsive element in the promoter of the STR gene, activating its expression. frontiersin.org Basic helix-loop-helix (bHLH) TFs, such as CrMYC2, also play a central role in the jasmonate signaling cascade that regulates MIA biosynthesis. researchgate.netwikipedia.org

Elicitation and Flux Analysis: The application of elicitors, such as fungal extracts or methyl jasmonate, can significantly enhance alkaloid production in cell cultures. srce.hr Studies silencing key pathway genes like STR, TDC, and G10H have helped identify rate-limiting steps. pnas.orgoup.com Flux analysis has suggested that strictosidine synthase (STR) is a potential regulatory bottleneck controlling the flux towards ajmalicine. pnas.orgoup.com

| Regulatory Factor | Factor Type | Effect on Ajmalicine/TIA Pathway |

| Jasmonates (e.g., MeJA) | Phytohormone | Strong inducers of gene expression (e.g., STR, TDC). frontiersin.orgwikipedia.org |

| Auxins (e.g., 2,4-D) | Phytohormone | Generally repress MIA biosynthesis. frontiersin.orgclockss.org |

| Gibberellic Acid | Phytohormone | Antagonizes cytokinin-induced ajmalicine accumulation. plos.org |

| ORCA2 / ORCA3 | AP2/ERF Transcription Factor | Activate expression of STR and other pathway genes. frontiersin.orgnih.gov |

| CrMYC2 | bHLH Transcription Factor | Key regulator in the jasmonate-mediated induction of MIA biosynthesis. researchgate.netwikipedia.org |

| Strictosidine Synthase (STR) | Enzyme | Identified as a potential rate-limiting step in ajmalicine biosynthesis. pnas.orgoup.com |

Reconstituting complex plant biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) offers a promising alternative for the scalable and reliable production of alkaloids. annualreviews.orgacs.org This synthetic biology approach involves the transfer and optimization of the entire multi-gene pathway.

Significant progress has been made in the de novo biosynthesis of strictosidine, the universal precursor to all MIAs, in engineered yeast. nih.govresearchgate.net This was achieved by expressing the entire plant-derived pathway from the GPP precursor to strictosidine. nih.govresearchgate.net Further engineering efforts have successfully produced downstream alkaloids, including ajmalicine. Key strategies include:

Pathway Reconstruction: Integrating numerous heterologous genes (up to 29 for ajmalicine) from plants into the yeast genome. scialert.net This includes the core biosynthetic enzymes as well as accessory enzymes like CYP reductases. scialert.net

Improving Precursor Supply: Engineering the host's primary metabolism to increase the availability of precursors like geranyl pyrophosphate (GPP) and tryptophan. nih.govresearchgate.net One successful strategy involves compartmentalizing the mevalonate (B85504) pathway into the mitochondria to boost the GPP pool for monoterpene synthesis. nih.govresearchgate.net

Optimization of Enzyme Activity: Enhancing the activity of plant CYPs in yeast is crucial and often requires co-expression of a plant-specific cytochrome P450 reductase (CPR). scialert.net

Stable Genomic Integration: Using CRISPR/Cas9 technology to integrate the multiple gene expression cassettes into stable genomic loci to ensure the long-term stability of the engineered production strain. nih.gov

These approaches have led to yeast strains capable of producing significant titers of heteroyohimbine alkaloids, including ajmalicine, demonstrating the feasibility of using microbial cell factories for the production of complex plant-based pharmaceuticals. researchgate.net

| Engineering Strategy | Description | Example Target Genes/Pathways |

| Pathway Reconstruction | Introduction of all necessary biosynthetic genes from the plant into the yeast genome. | G10H, 10HGO, SLS, TDC, STR, SGD and downstream enzymes. researchgate.netscialert.net |

| Precursor Supply Enhancement | Modifying yeast metabolism to overproduce GPP and tryptophan. | Overexpression of mevalonate pathway genes; compartmentalization of the pathway. nih.govresearchgate.net |

| Cofactor Engineering | Increasing the intracellular pools of cofactors required by pathway enzymes. | Enhancing NADPH and S-adenosyl methionine (SAM) supply. scialert.net |

| Stable Gene Integration | Using tools like CRISPR/Cas9 to insert genes into stable sites in the yeast chromosome. | Integration into loci flanked by essential genes to prevent gene loss. |

| Enzyme Optimization | Ensuring proper function of plant enzymes, especially CYPs, in the yeast host. | Co-expression of a cognate Cytochrome P450 Reductase (CPR). scialert.net |

Iv. Chemical Synthesis and Semisynthesis of 4,r Ajmalicine N Oxide and Analogues

General Strategies for Tertiary Amine N-Oxide Formation

The conversion of the tertiary amine at the N-4 position of the ajmalicine (B1678821) core to its corresponding N-oxide is a crucial final step in the semisynthesis of the target compound. This transformation is typically achieved through oxidation.

Peroxyacids are highly effective reagents for the N-oxidation of tertiary amines. Among these, meta-chloroperbenzoic acid (m-CPBA) is one of the most frequently employed oxidants on a laboratory scale due to its efficiency and reliability. nih.govacs.org The reaction involves the electrophilic attack of the peroxyacid's oxygen atom on the nucleophilic nitrogen of the tertiary amine.

The oxidation with m-CPBA is generally a rapid reaction that can be performed at or below room temperature, often leading to clean conversion and high yields of the desired N-oxide. liverpool.ac.uk This method avoids complex extraction or basification procedures that can be necessary with other reagents. liverpool.ac.uk However, the use of m-CPBA on an industrial scale can be limited by its relatively high cost and potential safety hazards associated with the handling of peroxyacids. nih.govacs.org Furthermore, while effective, peroxyacids can exhibit lower functional group tolerance compared to other oxidants, potentially reacting with other sensitive moieties in a complex molecule like an alkaloid, such as double bonds (epoxidation) or thioethers (oxidation to sulfones). nih.gov

| Reagent | Typical Conditions | Advantages | Disadvantages |

| m-CPBA | Dichloromethane (DCM), 0°C to room temp | Fast reaction, high yields, simple workup liverpool.ac.uk | High cost, safety concerns, potential for side reactions nih.govacs.org |

Hydrogen peroxide (H₂O₂) represents a cost-effective, stable, and environmentally benign alternative for N-oxidation, as its only byproduct is water. nih.gov It is considered a highly atom-economical oxidant suitable for both laboratory and industrial applications. acs.org However, the uncatalyzed oxidation of tertiary amines with H₂O₂ is often a sluggish reaction, sometimes requiring a large excess of the oxidant and elevated temperatures to achieve complete conversion. nih.govacs.org

To enhance the reactivity of H₂O₂, various catalytic systems can be employed. acs.org An attractive alternative involves the in situ generation of more reactive peroxyacids. For instance, a mixture of H₂O₂ and carbon dioxide (CO₂) can form peroxymonocarbonate, which oxidizes aliphatic tertiary amines at a significantly faster rate than H₂O₂ alone. nih.gov Other systems, such as H₂O₂ in acetonitrile (B52724), have also been developed. nih.gov While molecular oxygen can also be used, it typically requires harsh conditions like high pressure and temperature. nih.govgoogle.com

| Oxidizing System | Typical Conditions | Advantages | Disadvantages |

| H₂O₂ | Aqueous or alcohol solvent, often requires excess reagent and/or heat | Cost-effective, high atom economy, water is the only byproduct nih.govacs.org | Slow reaction rate, can be difficult to remove excess H₂O₂ nih.gov |

| H₂O₂ / CO₂ | Aqueous media | Increased reaction rate compared to H₂O₂ alone nih.gov | Requires specific setup for gas handling. |

| Molecular Oxygen | High pressure, elevated temperature | Inexpensive oxidant | Harsh reaction conditions, often sluggish nih.govgoogle.com |

Peracid Oxidation Methodologies (e.g., m-CPBA)

Total Synthesis Approaches to the Ajmalicine Skeleton

The creation of the pentacyclic framework of ajmalicine is a significant challenge in organic synthesis. Modern approaches focus on achieving high levels of stereochemical and enantiomeric control.

A successful modern strategy for the synthesis of (−)-ajmalicine involves a divergent approach starting from a common, highly functionalized pentacyclic intermediate. acs.orgresearchgate.netepfl.chnih.gov A key transformation in this route is an organocatalytic reaction between N-acetoacetyl tryptamine (B22526) and (E)-5-hydroxypent-2-enal. acs.orgnih.gov This reaction, pioneered by Franzén, constructs a key pentacyclic compound with a high degree of both diastereoselectivity and enantioselectivity, setting the crucial stereocenters for the natural product. acs.orgresearchgate.netepfl.ch

This pentacyclic lactone intermediate serves as a versatile platform from which (−)-ajmalicine can be synthesized. acs.orgnih.gov The synthesis proceeds by converting the lactone into a β-ketoester, which then cyclizes to afford an N-unprotected pentacyclic lactone. acs.orgnih.gov A selective reduction of this lactone to the corresponding lactol, followed by dehydration, ultimately yields (−)-ajmalicine. acs.org

The Pictet–Spengler reaction is a cornerstone in the synthesis of a vast number of indole (B1671886) alkaloids, including those with the ajmalicine framework. researchgate.netmdpi.comoup.com This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the tetrahydro-β-carboline core of the molecule. researchgate.netmdpi.com

Achieving stereochemical control during this cyclization is critical. The reaction can be directed to yield specific diastereomers by carefully selecting the reaction conditions. mdpi.comresearchgate.net For instance, kinetic control (e.g., using excess trifluoroacetic acid at low temperatures) can favor the formation of the cis diastereomer, while thermodynamic control (e.g., heating in trifluoroacetic acid) can lead to the more stable trans product. mdpi.comresearchgate.net In some synthetic routes toward ajmalicine, a diastereoselective intramolecular Pictet–Spengler reaction is a key step in assembling the complex polycyclic system. acs.orgresearchgate.netepfl.ch

In addition to cyclization strategies, stereocontrolled reduction reactions are also essential. For example, in the final stages of some total syntheses, the selective reduction of a lactone functional group to a lactol is a critical step that must proceed without affecting other reducible groups in the molecule. acs.org

Enantioselective Synthesis of Key Pentacyclic Intermediates

Derivatization and Chemical Modification Studies

While specific studies focusing exclusively on the derivatization of 4,R-ajmalicine N-oxide are not extensively documented, research into analogues of the parent compound, ajmalicine, has been undertaken. tandfonline.comacs.org The synthesis of a tetracyclic ajmalicine analogue has been reported, demonstrating the feasibility of modifying the core structure. acs.org

Furthermore, new analogues of other compounds have been synthesized and evaluated for their effects on the biosynthesis and accumulation of ajmalicine in plant cell cultures. tandfonline.com This indirect approach highlights the interest in modulating the pathways leading to ajmalicine and related monoterpenoid indole alkaloids. The chemical tractability of the ajmalicine skeleton, combined with the accessibility of the N-oxide, provides a platform for creating novel derivatives for further biological evaluation. Modifications could potentially be made to the ajmalicine scaffold prior to the N-oxidation step, or reactions could be explored that are specific to the N-oxide functionality itself.

Synthesis of Stereoisomeric N-Oxides (e.g., R- and S-enantiomers)

The synthesis of stereoisomeric N-oxides of ajmalicine typically begins with the corresponding stereochemically pure tertiary amine precursor. The formation of the N-oxide introduces a new stereocenter at the nitrogen atom (N-4), which can result in the formation of diastereomers. The stereochemical outcome of the N-oxidation reaction is often influenced by the inherent chirality of the starting alkaloid.

The most common method for the preparation of tertiary amine N-oxides is the direct oxidation of the parent amine. This is typically achieved using a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent for this transformation. The reaction involves the electrophilic attack of the peroxy acid's oxygen atom on the lone pair of electrons of the tertiary nitrogen in the ajmalicine scaffold.

For instance, the oxidation of a related heteroyohimbine alkaloid, N,O-di-Boc-Z-geissoschizine, with m-CPBA has been shown to yield the corresponding cis-N(b)-oxide selectively clockss.org. This stereoselectivity arises from the steric hindrance of the concave face of the molecule, which directs the oxidant to attack from the more accessible convex face, leading to the cis product relative to the existing ring structure clockss.org. A similar principle applies to the oxidation of ajmalicine. Starting with a specific enantiomer of ajmalicine, the oxidation at N-4 is expected to proceed with facial selectivity, favoring the formation of one diastereomer over the other.

The existence of both (R)- and (S)-enantiomers of ajmalicine N-oxide has been reported in studies involving extracts from Pausinystalia johimbe, where they are considered products of biotransformation acs.org. The synthesis of these individual stereoisomers in the lab would necessitate starting with the appropriate ajmalicine precursor and controlling the oxidation conditions to favor the desired diastereomer, followed by separation if a mixture is formed. The formation of a chiral nitrogen center upon oxidation is a key step that can lead to compounds with distinct biological activities acs.orgiscnagpur.ac.in.

Table 1: Synthesis of Ajmalicine N-Oxide Stereoisomers

| Starting Material | Reagent | Product(s) | Key Transformation | Ref. |

|---|---|---|---|---|

| Ajmalicine (specific stereoisomer) | m-CPBA or other peroxy acids | 4-Ajmalicine N-oxide (diastereomeric mixture or single diastereomer) | N-oxidation of a tertiary amine | clockss.org |

| (R)-Ajmalicine | Oxidizing Agent | (4R)-Ajmalicine N-oxide | Stereoselective N-oxidation | acs.org |

Structural Variations and Analog Design for Mechanistic Probing

The N-oxide functionality in ajmalicine is not merely a metabolic product but also a versatile synthetic handle for creating structural analogues designed for mechanistic studies. The polarity and reactivity of the N-oxide group can be exploited to introduce further chemical diversity into the alkaloid scaffold.

A primary strategy for analog design involves the modified Polonovski reaction , also known as the Polonovski-Potier reaction. This reaction transforms the N-oxide into a highly reactive electrophilic iminium ion intermediate. Treatment of the ajmalicine N-oxide with an activating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), facilitates the elimination of the oxygen atom and the formation of an iminium species across the N-4 and C-5 or N-4 and C-21 positions clockss.orgpsu.edu.

These transient iminium ions can be "trapped" by a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds at the positions alpha to the nitrogen. This method allows for the regioselective introduction of substituents that would be difficult to incorporate otherwise. For example, using cyanide as a nucleophile (e.g., from KCN or TMSCN), cyano groups can be introduced, leading to α-aminonitriles clockss.org. These nitrile derivatives can then be further elaborated into other functional groups, such as carboxylic acids or amines, thereby expanding the library of available analogs.

The strategic placement of different functional groups allows researchers to probe the structural requirements for biological activity. By systematically altering substituents on the ajmalicine N-oxide framework, it is possible to map the pharmacophore and understand how specific structural features influence receptor binding, enzyme inhibition, or other pharmacological effects. It is postulated that the functionalization of the N-4 position can significantly alter the in vivo pharmacological properties compared to the parent tertiary amine alkaloids acs.org. This approach is fundamental in medicinal chemistry for optimizing lead compounds and elucidating mechanisms of action.

Table 2: Analog Design via N-Oxide Chemistry

| Precursor | Reaction | Intermediate | Nucleophile | Product Class | Purpose | Ref. |

|---|---|---|---|---|---|---|

| 4-Ajmalicine N-oxide | Polonovski-Potier (e.g., with TFAA) | Iminium Ion | Cyanide (CN⁻) | α-Aminonitriles | Introduce new C-C bonds; synthetic precursors | clockss.org |

| 4-Ajmalicine N-oxide | Polonovski-Potier | Iminium Ion | Organometallics (e.g., Grignard reagents) | Substituted heteroyohimbines | Introduce alkyl/aryl groups | psu.edu |

V. Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to the structural elucidation of novel or modified natural products like ajmalicine (B1678821) N-oxide. Advanced spectroscopic methods provide detailed information on connectivity, stereochemistry, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. numberanalytics.com For a complex alkaloid like 4,R-ajmalicine N-oxide, a suite of NMR experiments is required to confirm its constitution and stereochemistry.

Initial confirmation of the N-oxide formation can be inferred from the deshielding of protons and carbons adjacent to the newly oxidized nitrogen (N-4). One-dimensional (1D) ¹H and ¹³C NMR spectra provide the primary overview of the chemical environment of each atom. Two-dimensional (2D) NMR experiments are then crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) experiments reveal proton-proton coupling networks, helping to trace out the spin systems within the various rings of the alkaloid skeleton.

HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectra correlate protons with their directly attached carbons and with carbons two to three bonds away, respectively. This allows for the unambiguous assignment of all proton and carbon signals and confirms the core ajmalicine framework.

The relative stereochemistry is determined primarily through Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) . NOESY identifies protons that are close in space, regardless of their bonding. For instance, in a related N-oxide, speciociliatine (B128378) N(4)-oxide, NOESY correlations between specific methine protons were used to establish their relative orientations (e.g., being on the same face of the ring system). nih.gov A similar approach would be applied to this compound to confirm the expected relative configuration at its multiple chiral centers.

Determining the absolute configuration often requires chemical derivatization with a chiral agent, such as Mosher's acid, followed by NMR analysis. ebi.ac.uk The resulting diastereomers exhibit distinct NMR signals, and analysis of the chemical shift differences can be used to assign the absolute stereochemistry.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. semanticscholar.org For this compound (C₂₁H₂₄N₂O₄), the formation of the N-oxide from ajmalicine (C₂₁H₂₄N₂O₃) involves the addition of one oxygen atom. This corresponds to a mass increase of 15.9949 Da. HRMS can measure the mass of the protonated molecule [M+H]⁺ with an accuracy of less than 5 ppm, which is sufficient to confirm the correct elemental formula. semanticscholar.org

Beyond accurate mass, tandem mass spectrometry (MS/MS) with HRMS reveals characteristic fragmentation pathways. A key diagnostic fragmentation for N-oxides is the neutral loss of the oxygen atom (16 Da) upon activation in the mass spectrometer. nih.gov This "deoxygenation" process results in a prominent fragment ion corresponding to the protonated parent alkaloid, in this case, ajmalicine. semanticscholar.orgnih.gov

The subsequent fragmentation of this [M+H-16]⁺ ion would then follow the known pathway for ajmalicine itself. In studies of ajmalicine-type alkaloids, characteristic daughter ions have been identified at m/z 222, 210, 178, and 144, which arise from cleavages of the E ring and other parts of the core structure. The presence of the [M+H-16]⁺ ion in conjunction with these signature ajmalicine fragments provides strong evidence for an ajmalicine N-oxide structure.

While NMR can determine relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive methods for establishing the absolute configuration (AC) of chiral molecules in solution. mdpi.com This is particularly crucial for this compound to confirm the stereochemistry at all five of its stereogenic centers.

The modern approach involves a comparison between the experimental ECD spectrum of the isolated compound and the theoretical spectra calculated for all possible stereoisomers using time-dependent density functional theory (TDDFT). researchgate.net The AC is assigned by identifying which calculated spectrum provides the best match with the experimental one. nih.gov

This methodology has been successfully applied to determine the absolute configuration of other complex alkaloid N-oxides, such as roehybridine β-N-oxide. researchgate.net In that study, the experimental ECD spectrum was compared against the calculated spectra for different isomers, and the excellent agreement between the experimental data and the calculated spectrum for the (6aS,7aR,6R,9S,10R)-isomer allowed for its unambiguous AC assignment. researchgate.net A similar protocol would be employed for this compound, where the characteristic positive and negative Cotton effects in the ECD spectrum serve as a fingerprint for its specific three-dimensional structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

Chromatographic Separation and Detection Methods

Chromatographic techniques are the cornerstone for the isolation, purification, and quantification of specific compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of indole (B1671886) alkaloids like ajmalicine from plant materials and pharmaceutical products. sci-hub.se The method typically employs a reversed-phase stationary phase (e.g., C18) with a gradient elution system composed of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. universiteitleiden.nlresearchgate.net

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the indole chromophore has strong absorbance, such as 254 nm. researchgate.net Coupling HPLC with a mass spectrometer (HPLC-MS) provides greater selectivity and certainty in peak identification by furnishing mass information for the eluting compounds. numberanalytics.com The robustness and reproducibility of HPLC make it suitable for routine quality control and quantification. universiteitleiden.nl

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times. nih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), it becomes an exceptionally powerful tool for analyzing trace-level compounds in highly complex matrices like dietary supplements or biological fluids. mdpi.comlcms.cz

For quantification, UPLC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to select the precursor ion of the target compound (e.g., the [M+H]⁺ of ajmalicine N-oxide at m/z 369.2). This ion is then fragmented in a collision cell, and a second quadrupole is set to monitor for a specific, characteristic product ion. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interferences from the matrix and allowing for extremely sensitive and accurate quantification, often at parts-per-billion (ppb) levels. lcms.cz This technique is ideal for identifying and quantifying ajmalicine N-oxide in raw plant extracts where it may be present as a minor component alongside numerous other alkaloids. mdpi.com

Table of Compounds Mentioned

Rapid Profiling Techniques

Direct Analysis in Real-Time Mass Spectrometry (DART-MS)

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) has emerged as a powerful tool for the rapid, high-throughput analysis of chemical constituents in various, often complex, matrices without the need for extensive sample preparation. semanticscholar.orgscienceopen.com This ambient ionization technique allows for the direct analysis of solids, liquids, and gases in their native state, making it particularly suitable for the chemical fingerprinting of plant materials. scienceopen.comnist.gov

The DART-MS process involves a stream of heated, metastable gas, typically helium, which ionizes atmospheric molecules (like water) and the analytes on the sample surface. nist.govresearchgate.net This soft ionization method primarily generates protonated molecules [M+H]+, resulting in simple and clear mass spectra that are easy to interpret. nist.govresearchgate.net The technique is noted for its ability to provide nearly instantaneous results, a significant advantage for applications such as the quality control and authentication of botanical products. scienceopen.com

In the context of indole alkaloids, such as those found in Rauwolfia species, DART-MS has proven to be a valuable method for rapid identification and discrimination. researchgate.netresearchgate.netrsc.org Research has demonstrated the successful use of DART-MS for the metabolic profiling of medicinal plants, including the tentative identification of numerous monoterpene indole alkaloids (MIAs) based on their exact mass measurements directly from plant tissues like roots and leaves. researchgate.netresearchgate.net For instance, a study on six Rauwolfia species led to the tentative identification of seventeen bioactive MIAs. researchgate.netrsc.org This capability is crucial for the quality control of herbal medicines where the variation of bioactive constituents can significantly affect therapeutic potential. researchgate.netresearchgate.net

The coupling of DART-MS with high-resolution mass spectrometers (HRMS), such as time-of-flight (TOF) analyzers, enhances the accuracy of mass measurements, which is critical for the identification of unknown compounds and the differentiation of species based on their chemical profiles. albany.edu Furthermore, the data generated from DART-MS can be subjected to multivariate statistical analysis, such as Principal Component Analysis (PCA), to identify chemical markers that can discriminate between different species or varieties of plants. researchgate.netresearchgate.netrsc.org This approach has been successfully applied to differentiate among various Rauwolfia species, highlighting its potential for authentication purposes. researchgate.netresearchgate.netrsc.org

While DART-MS is highly effective for a broad range of compounds, its efficiency can be limited for highly polar compounds, which may be challenging to ionize directly. semanticscholar.org However, for the analysis of many alkaloids and other secondary metabolites in plants, DART-MS offers a robust and expeditious analytical solution. nih.govnih.gov

Research Findings from DART-MS Analysis of Rauwolfia Species

| Finding | Significance | Reference |

| Tentative identification of 17 bioactive monoterpene indole alkaloids (MIAs) directly from intact root and leaf samples of six Rauwolfia species. | Demonstrates the capability of DART-MS for rapid and direct chemical profiling of complex plant matrices without sample extraction. | researchgate.netresearchgate.netrsc.org |

| Successful use of Principal Component Analysis (PCA) on DART-MS data to identify chemical markers for the discrimination of the six Rauwolfia species. | Highlights the method's utility in authentication and quality control of morphologically similar medicinal plants. | researchgate.netresearchgate.netrsc.org |

| Cross-validation of the DART-MS method confirmed its reliability for rapid identification and quality assessment of Rauwolfia species. | Establishes DART-MS as a validated and dependable technique for routine analysis in the herbal medicine industry. | researchgate.net |

| The technique allows for relative quantification of compounds by comparing ionization intensities across different samples. | Provides a means to assess the variation in the concentration of bioactive compounds among different plant species or batches. | rsc.org |

Vi. Molecular and Cellular Mechanisms of Biological Activity

Structure-Activity Relationship (SAR) Studies of N-Oxide Functionality

The transformation of the tertiary amine at the N-4 position of ajmalicine (B1678821) to an N-oxide introduces a polar, hydrophilic group that can profoundly influence its physicochemical properties and, consequently, its biological activity. acs.org This functionalization is hypothesized to alter the in vivo pharmacological properties compared to its parent tertiary amine, ajmalicine. acs.org

The oxidation of alkaloids in plants is thought to enhance their hydrophilicity, which may facilitate their transport and storage within cells. acs.org This increased water solubility can also affect how the molecule interacts with biological membranes and soluble proteins, further influencing its pharmacokinetic and pharmacodynamic profile.

Stereochemistry is a critical determinant of the biological activity of alkaloids. numberanalytics.com For N-oxides of alkaloids, stereoselective production can result in a scalemic mixture of enantiomers, which has been observed with a variety of alkaloids. acs.org Specifically, for ajmalicine N-oxide, (R)- and (S)- enantiomers at the nitrogen atom are possible. acs.org

In silico molecular docking studies have been conducted to assess the potential interactions of both the (R)- and (S)-enantiomers of ajmalicine N-oxide with the pregnane (B1235032) X receptor (PXR). acs.org The results of these docking studies, which predict the binding affinity and interaction patterns, showed a strong correlation with in vitro PXR activation data for the parent compounds, yohimbine (B192690) and ajmalicine, and their respective N-oxides. acs.org This suggests that the stereochemistry at the N-oxide position can influence the interaction with molecular targets, potentially leading to differences in biological activity between the enantiomers. The existence of both enantiomeric N-oxide analogs of several alkaloids has been a subject of investigation. researchgate.net

| Compound | Stereochemistry | Predicted Binding Affinity (IFD Score) | Reference |

| (R)-Ajmalicine N-oxide | R at N-4 | -9.49 | acs.org |

| (S)-Ajmalicine N-oxide | S at N-4 | -11.16 | acs.org |

Impact of N-Oxidation on Molecular Interactions and Ligand Binding

Interaction with Molecular Targets (in vitro mechanistic studies)

The biological effects of 4,R-ajmalicine N-oxide are mediated through its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to the modulation of cellular pathways, resulting in observable cellular effects.

Research has shown that while some alkaloids from Pausinystalia johimbe can activate the pregnane X receptor (PXR), a key regulator of drug-metabolizing enzymes, ajmalicine N-oxide does not appear to share this activity. acs.org In a luciferase reporter gene assay, ajmalicine N-oxide did not affect PXR activity. acs.org This is in contrast to its parent compound, ajmalicine, which significantly activated PXR. researchgate.net This lack of PXR induction by this compound suggests that the N-oxide functionality prevents the molecule from effectively binding to and activating this nuclear receptor.

However, ajmalicine N-oxide has been shown to have a notable effect on the Aryl Hydrocarbon Receptor (AhR), another xenobiotic receptor that regulates the expression of cytochrome P450 enzymes. olemiss.edu Among several pure compounds tested, ajmalicine N-oxide displayed the maximum AhR activity. olemiss.edu This upregulation could potentially alter the metabolism of various drugs that are substrates for AhR-regulated enzymes like CYP1A2. olemiss.edu

| Compound | Target | Activity | Concentration | Reference |

| Ajmalicine | PXR | 3.21-fold increase in activation | 30 μM | researchgate.net |

| Ajmalicine N-oxide | PXR | No effect on activity | Not specified | acs.org |

| Ajmalicine N-oxide | AhR | Maximum activity among tested compounds | Not specified | olemiss.edu |

The parent compound, ajmalicine, is known to act as an α1-adrenergic receptor antagonist, with preferential action over α2-adrenergic receptors, which contributes to its hypotensive effects. ebi.ac.ukwikipedia.orgmedchemexpress.com It exhibits a high binding affinity for the α1-adrenergic receptor. wikipedia.org While specific receptor binding studies focusing solely on this compound are not extensively detailed in the provided context, the N-oxidation is expected to alter the binding profile compared to the parent alkaloid. The introduction of the polar N-oxide group could influence the interactions with the amino acid residues in the binding pocket of adrenergic receptors. acs.orgnih.gov

The interaction of this compound with its molecular targets can trigger downstream effects on various cellular pathways, including those involved in cell survival and proliferation. Some N-oxide derivatives of indole (B1671886) alkaloids have demonstrated cytotoxic effects against cancer cell lines.

Studies on monoterpene indole alkaloids have indicated that an N-oxide functionality at the N4 position can be essential for cytotoxic properties. researchgate.netmdpi.com For instance, certain N4-oxide alkaloids have shown cytotoxicity against astrocytoma, glioma, breast cancer, and human skin cancer cell lines. researchgate.netmdpi.com In contrast, related alkaloids lacking the N4-oxide or having an N1-oxide showed diminished or no cytotoxic activity, highlighting the importance of the specific placement of the N-oxide group for this biological effect. researchgate.netmdpi.com While direct studies on this compound's cytotoxicity are not detailed, the findings on structurally similar compounds suggest a potential for such activity. The parent compound, ajmalicine, is among the indole alkaloids from Catharanthus roseus that have been evaluated for cytotoxic activity. mdpi.comresearchgate.net

| Compound Type | Cellular Effect | Cell Lines | Reference |

| N4-Oxide Alkaloids | Cytotoxicity | Astrocytoma, glioma, breast cancer (MCF-7), human skin cancer (SK-MEL-2) | researchgate.netmdpi.com |

| N1-Oxide Alkaloids | Weakened cytotoxic activities | Not specified | researchgate.netmdpi.com |

Receptor Binding Studies (e.g., alpha-adrenergic receptor interactions of the base, if N-oxide is studied)

Influence of N-Oxide Polarity and Membrane Permeability on Cellular Uptake and Distribution in Biological Systems

The introduction of an N-oxide functional group to the ajmalicine molecule significantly alters its physicochemical properties, most notably its polarity. The N+-O- bond is inherently polar and capable of forming strong hydrogen bonds. nih.gov This increased polarity is expected to decrease passive diffusion across lipophilic biological membranes compared to its parent compound, ajmalicine.

In plant systems, such as Catharanthus roseus cell cultures, the uptake and accumulation of indole alkaloids like ajmalicine are often explained by the "ion-trapping" model. researchgate.net This model posits that the uncharged form of the alkaloid passively diffuses across the plasma and tonoplast membranes into acidic compartments like the vacuole. researchgate.net Once inside the acidic environment of the vacuole, the alkaloid becomes protonated, and this charged form is less able to diffuse back across the membrane, leading to its accumulation. researchgate.net The accumulation is thus dependent on the pH gradient between the cytoplasm and the vacuole, as well as the pKa of the alkaloid. researchgate.net

While direct studies on the membrane permeability of this compound are not extensively detailed in the available literature, general principles of N-oxides suggest that their increased water solubility and reduced lipophilicity would hinder passive membrane transport. nih.gov However, this does not preclude the possibility of carrier-mediated transport systems being involved in its cellular uptake and distribution. In various biological systems, specific transporters, including those from the ATP-binding cassette (ABC) family, have been implicated in the movement of alkaloids and other secondary metabolites across cellular membranes. scielo.org.mx For instance, in C. roseus, while some studies point to a proton-antiporter system for ajmalicine transport, the role of ABC transporters in the secretion of monoterpenoid indole alkaloids (MIAs) is also an area of active investigation. scielo.org.mx The modification of ajmalicine to its N-oxide form could potentially alter its affinity for these transporters, thereby influencing its cellular uptake and compartmentalization.

The increased polarity of N-oxides can be a deliberate strategy in drug design to modify the pharmacokinetic properties of a parent amine, often to increase water solubility for administration or to alter its distribution profile within an organism. nih.gov In the context of a plant or microbial system, the conversion of ajmalicine to its N-oxide could be a mechanism to sequester the compound within the cell, potentially in the vacuole, or to facilitate its transport to different tissues.

Enzymatic Reduction/Biotransformation of N-Oxides in Biological Systems (non-human, non-clinical models)

Role of Flavin-Containing Monooxygenases (FMOs) and other Oxidoreductases

Flavin-containing monooxygenases (FMOs) are a key class of enzymes known for their role in the oxidation of a wide range of xenobiotics, including the N-oxygenation of tertiary amines to form N-oxides. mdpi.comturkjps.org While FMOs are primarily associated with the formation of N-oxides, the reverse reaction, the reduction of N-oxides, is typically catalyzed by other enzyme systems, particularly cytochrome P450 oxidoreductases. nih.gov

In some biological systems, the reduction of N-oxides can be significant. For example, the reduction of the pyrrolizidine (B1209537) alkaloid indicine-N-oxide has been shown to be catalyzed by cytochrome P450 enzymes. nih.gov Similarly, other oxidoreductases, such as nitroquinoline-N-oxide reductase, which belongs to the family of oxidoreductases that act on other nitrogenous compounds, utilize NAD(P)H as a cofactor to reduce N-oxides. wikipedia.org This suggests that analogous enzymes in plant or microbial systems could potentially reduce this compound back to ajmalicine.

The biosynthesis of terpenoid indole alkaloids, including ajmalicine, in plants involves a complex network of enzymes, including numerous oxidoreductases. mdpi.comresearchgate.net For example, 10-hydroxygeraniol oxidoreductase is a key enzyme in the ajmalicine biosynthesis pathway in C. roseus. mdpi.com While these enzymes are characterized by their role in the anabolic pathway, the possibility of their involvement, or the involvement of similar oxidoreductases, in the catabolism or biotransformation of alkaloid derivatives like N-oxides cannot be ruled out. The expression of various putative oxidoreductases has been identified in transcriptomic studies of Rauvolfia serpentina, a producer of ajmaline, a related alkaloid. researchgate.net

Implications for Metabolite Formation in Plant or Microbial Systems

The enzymatic reduction of this compound in a plant or microbial system would regenerate the parent alkaloid, ajmalicine. This creates a dynamic equilibrium between the N-oxide and the tertiary amine, which could have several implications for the organism's metabolic and physiological state.

Metabolic Interconversion and Storage: The formation of the N-oxide could represent a temporary storage form of ajmalicine. The increased polarity of the N-oxide would facilitate its sequestration in aqueous compartments like the vacuole, as discussed previously. nih.govresearchgate.net Subsequent reduction back to ajmalicine could release the active alkaloid when needed by the cell. This interconversion allows the organism to modulate the intracellular concentration and localization of the bioactive compound.

Detoxification and Bioactivation: In some contexts, N-oxidation is a detoxification pathway, converting a more toxic tertiary amine to a less toxic, more water-soluble N-oxide that can be more easily sequestered or excreted. nih.gov Conversely, the reduction of an N-oxide can be a form of bioactivation. If this compound itself is less biologically active than ajmalicine, its reduction would lead to an increase in the pool of the more active compound.

The presence of N-oxides of other alkaloids, such as akuammicine (B1666747) N-oxide, has been identified in plants like Catharanthus roseus, suggesting that N-oxidation and subsequent reduction are relevant metabolic processes for this class of compounds in planta. ebi.ac.ukresearchgate.net The balance between the N-oxide and the parent amine is likely tightly regulated by the relative activities of the oxidizing and reducing enzymes, which in turn can be influenced by developmental cues and environmental stresses.

Vii. Concluding Remarks and Future Research Directions

Current Gaps in Knowledge Regarding 4,R-Ajmalicine N-oxide

Despite its availability as a research compound, there is a significant lack of dedicated scientific literature and detailed research findings for this compound. targetmol.com The primary gaps in our understanding of this specific molecule are substantial and represent key areas for future research:

Limited Biological Activity Data: While its parent compound, ajmalicine (B1678821), is well-characterized as a selective alpha-1-adrenoceptor antagonist used in the treatment of high blood pressure, the pharmacological profile of this compound remains largely unexplored. nih.govchemsrc.com A notable exception is a 2024 study that investigated the role of various yohimbe-derived alkaloids, including the (R) and (S) enantiomers of ajmalicine N-oxide, in the induction of the pregnane (B1235032) X receptor (PXR), a key regulator of drug metabolism. acs.org This study provided insightful molecular docking data, but further comprehensive screening across a range of biological targets is necessary to elucidate its potential therapeutic effects or toxicity. The study of other yohimbine-type N-oxides has revealed cytotoxic activities, suggesting a potential avenue of investigation for this compound. nih.gov

Scarcity of Pharmacokinetic and Metabolic Data: There is no available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding how the N-oxide functional group affects the pharmacokinetic profile compared to ajmalicine is crucial for evaluating its potential as a drug candidate. It is known that some N-oxides can be reduced back to the parent amine in vivo, which would have significant implications for the activity of this compound.

Incomplete Biosynthetic and Chemical Synthesis Details: The biosynthesis of ajmalicine is well-documented, proceeding from tryptophan and secologanin (B1681713) via the key intermediate strictosidine (B192452). numberanalytics.com However, the specific enzymatic or chemical processes leading to the formation of this compound in plants or through synthetic routes are not well-defined in the literature. While general methods for the synthesis of alkaloid N-oxides exist, specific protocols for this compound are not readily available. mdpi.com

Lack of Comprehensive Physicochemical Characterization: Detailed physicochemical data for this compound, beyond its basic chemical formula, are not extensively published. A thorough characterization of properties such as solubility, stability, and pKa is essential for any future formulation and analytical development.

Emerging Research Avenues in N-Oxide Chemistry and Biology

The broader fields of N-oxide chemistry and biology offer exciting future directions that could be applied to the study of this compound:

N-Oxides as Prodrugs and Bioisosteres: Heterocyclic N-oxides are increasingly being explored as prodrugs. The N-oxide moiety can alter the physicochemical properties of a parent molecule, such as solubility and membrane permeability, and can be bioreduced in specific physiological environments (e.g., hypoxic tumor tissues) to release the active parent drug. Investigating whether this compound acts as a prodrug for ajmalicine could be a fruitful area of research. Furthermore, the N-oxide group can act as a bioisostere for other functional groups, potentially leading to novel pharmacological profiles. acs.org

Exploring Novel Biological Activities: The introduction of an N-oxide can lead to completely new biological activities unrelated to the parent compound. Research into heterocyclic N-oxides has revealed a wide range of potent biological effects, including anticancer, antibacterial, antiparasitic, and neuroprotective activities. acs.org Screening this compound in a variety of bioassays could uncover unexpected therapeutic potential.

Understanding the Role of N-Oxides in Plant Metabolism: The presence of alkaloid N-oxides in plants suggests they may play specific roles in plant defense, detoxification, or transport. Investigating the ecological chemistry of this compound in plants like Catharanthus roseus or Rauvolfia serpentina could provide insights into its natural function. mdpi.commdpi.com

Methodological Advancements for Future Studies on Complex Alkaloids and Their Oxidized Forms

Future research on this compound and other complex oxidized alkaloids will be greatly facilitated by a number of cutting-edge methodological advancements:

Advanced Mass Spectrometry Techniques: Modern mass spectrometry techniques, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (HRMS), are indispensable for the detection, identification, and quantification of minor alkaloids and their metabolites in complex biological matrices. mdpi.comresearchgate.net Techniques like MS/MS-based molecular networking can help to rapidly identify and classify related alkaloids, including N-oxides, within plant extracts. acs.orgresearchgate.net

Quantum Chemistry Calculations for Structural Elucidation: The determination of the absolute configuration of complex molecules like yohimbine-type N-oxides can be challenging. The use of quantum chemistry calculations, such as for Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Electronic Circular Dichroism (ECD) spectra, has been successfully applied to determine the absolute configurations of new yohimbine-type N-oxides and represents a powerful tool for the structural elucidation of this compound. nih.gov

Synthetic Biology and Metabolic Engineering: Advances in synthetic biology and metabolic engineering offer the potential to produce rare or difficult-to-isolate alkaloids like this compound in microbial or plant-based systems. mdpi.com This could provide a sustainable and scalable source of the compound for extensive research. Understanding the regulatory genes in the ajmalicine biosynthetic pathway can be leveraged to increase the production of its precursors. mdpi.com

High-Throughput Screening and "Omics" Technologies: The use of high-throughput screening (HTS) platforms can accelerate the discovery of new biological activities for this compound. Combined with "omics" approaches (genomics, transcriptomics, proteomics, and metabolomics), HTS can provide a comprehensive understanding of the compound's mechanism of action and its effects on cellular pathways.

Q & A

Basic: What synthetic strategies are recommended for preparing 4,R-ajmalicine N-oxide with high purity?

Answer:

The synthesis of N-oxide derivatives typically involves oxidation of the parent amine using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide. For structurally complex analogs like this compound, a stepwise approach is advised:

Precursor Selection : Start with the purified ajmalicine base to minimize impurities.

Oxidation Conditions : Optimize reaction temperature (e.g., 0–25°C) and solvent polarity (e.g., dichloromethane or methanol) to control reaction kinetics and avoid over-oxidation .

Purification : Use column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/methanol) to isolate the N-oxide product. Confirm purity via HPLC (>98%) and NMR spectroscopy .

Advanced: How can SAR fingerprint analysis predict mutagenic risks in this compound derivatives?

Answer:

Structure-activity relationship (SAR) fingerprinting involves hierarchical substructure searches to identify mutagenicity alerts:

Substructure Identification : Extract aromatic N-oxide motifs (e.g., fused rings, substituent positions) from this compound analogs.

Database Matching : Compare against mutagenicity databases (e.g., Leadscope, PubChem) to flag high-risk substructures like benzooxadiazole N-oxides .

Statistical Validation : Calculate the mutagenicity prevalence ratio (MPR) for each substructure. Derivatives with MPR >2.0 require in vitro Ames testing .

Basic: Which analytical techniques validate the structural integrity of this compound in mixtures?

Answer:

Key methods include:

NMR Spectroscopy : Analyze ¹H/¹³C shifts to confirm N-oxide formation (e.g., deshielding of adjacent protons by ~0.5 ppm) .

Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion [M+H]⁺ and fragmentation patterns.

X-ray Crystallography : For crystalline derivatives, determine bond angles and coordination geometry (e.g., monodentate vs. bidentate binding) .

Advanced: How to resolve contradictions in cellular uptake data for N-oxide derivatives?

Answer:

Transporter Profiling : Perform RT-qPCR or Western blotting to quantify transporter expression (e.g., OCT1, OATP) in cell lines .

Competitive Inhibition Assays : Co-administer known substrates (e.g., sorafenib) to identify alternative uptake pathways.

In Vivo Validation : Compare pharmacokinetics in wild-type vs. transporter-knockout models to isolate transporter-independent mechanisms .

Basic: What parameters ensure reproducibility in this compound synthesis?

Answer:

Detailed Protocols : Document solvent batch, stirring speed, and reaction time.

Raw Data Archiving : Share chromatograms, NMR spectra, and crystallography data in repositories like Chemotion or RADAR4Chem .

Computational Reproducibility : Provide scripts for data analysis (e.g., Python/R) and specify software versions .

Advanced: How to optimize this compound analogs using in silico modeling?

Answer:

Density Functional Theory (DFT) : Calculate electron distribution in the N-oxide group to predict reactivity.

Molecular Docking : Screen analogs against target proteins (e.g., serotonin receptors) to prioritize synthesis .

QSAR Models : Train regression models on bioactivity data (IC50, logP) to refine substituent selection .

Basic: What safety protocols are critical for handling this compound?

Answer:

PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .

Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to assess the antimutagenic potential of this compound?

Answer:

Ames Test : Co-incubate with mutagens (e.g., 4-NQO) in Salmonella strains TA98/TA100. Measure reduction in revertant colonies .

Comet Assay : Quantify DNA damage in human lymphocytes post-treatment with genotoxic agents.

Dose-Response Analysis : Calculate IC50 for antimutagenic activity and compare to positive controls (e.g., ascorbic acid) .

Retrosynthesis Analysis